Polyketomycin - 200625-47-4

Polyketomycin

Catalog Number: EVT-382894
CAS Number: 200625-47-4
Molecular Formula: C44H48O18
Molecular Weight: 864.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Polyketomycin is a tetracyclic quinone glycoside antibiotic produced by various Streptomyces species, including Streptomyces diastatochromogenes Tü 6028 and Streptomyces sp. MK277-AF1 [, , , , ]. It belongs to the aureolic acid class of polyketides, known for their complex structures and diverse biological activities []. Polyketomycin has garnered significant interest in scientific research due to its potent antibiotic and cytotoxic properties [, ].

Synthesis Analysis
  • Polyketide Origin: The aglycone and dimethylsalicyloyl moieties of polyketomycin originate from polyketide synthases, as demonstrated by feeding experiments with ¹³C-labeled acetate and propionate [].
  • Precursor Incorporation: L-[methyl-¹³C]Methionine labeling studies revealed the incorporation of methyl groups into the aglycone (O-methyl and 6-CH3), L-axenose (3B-CH3), and the salicyloyl residue (3C-CH3) [].
  • Sugar Source: Both deoxy sugars in polyketomycin are derived from D-glucose [].
  • Gene Cluster: The polyketomycin biosynthetic gene cluster in Streptomyces diastatochromogenes Tü6028 has been identified and characterized [, ]. This cluster spans 57 kb and encodes genes for polyketide synthases, tailoring enzymes, and regulatory proteins [].
  • Methyltransferase Activity: PokMT1, a C-methyltransferase within the polyketomycin biosynthetic pathway, catalyzes the C-methylation of 6-methylsalicylyl-CoA to form 3,6-dimethylsalicylyl-CoA, a direct precursor for the 3,6-dimethylsalicylic acid moiety in polyketomycin [].
  • Oxygenase Role: The pokOIV oxygenase gene plays a crucial role in polyketomycin biosynthesis. Deletion of this gene results in the production of novel compounds, termed foxicins, instead of polyketomycin [].
Molecular Structure Analysis
  • Tetracyclic Core: The molecule contains a central tetracyclic ring system, characteristic of aureolic acid-type compounds [, ].
  • Glycoside Moiety: A disaccharide unit is attached to the tetracyclic core [, , ]. The synthesis of this disaccharide has been achieved [, ].
  • Substituents: The core structure is decorated with various substituents, including methyl groups, hydroxyl groups, and a dimethylsalicyloyl moiety [, ].

The complete structure of polyketomycin was elucidated using a combination of NMR spectroscopy, X-ray crystallography, and degradation experiments [].

Chemical Reactions Analysis
  • Polyketide Chain Elongation and Cyclization: The polyketide synthase machinery assembles the core tetracyclic ring system from acetate and propionate units [].
  • C-Methylation: Methyltransferases, like PokMT1, introduce methyl groups onto the aromatic ring and other positions within the molecule [].
  • Oxygenation: Oxygenases, like PokOIV, likely catalyze regio- and stereo-specific oxidation reactions during polyketomycin biosynthesis [, ].
  • Glycosylation: Glycosyltransferases are responsible for attaching the disaccharide unit to the aglycone core [].

Antibacterial Agent:

  • Polyketomycin exhibits potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [, ]. This highlights its potential as a lead compound for developing new antibiotics, especially against drug-resistant strains.

Antimalarial Activity:

  • In vitro studies have demonstrated that polyketomycin possesses antimalarial activity []. This finding warrants further investigations into its potential for treating malaria.

Cytotoxic Agent:

  • Polyketomycin displays cytotoxic activity against various tumor cell lines in vitro, indicating its potential as an anticancer agent [].

Tool for Studying Biosynthetic Pathways:

  • The identification and characterization of the polyketomycin biosynthetic gene cluster provide valuable insights into the assembly and tailoring of complex polyketide natural products [, , ].
  • Enzymes involved in polyketomycin biosynthesis, such as PokMT1, serve as model systems for understanding unusual enzymatic reactions and their potential applications in biocatalysis [].

Chromomycin A3:

  • Compound Description: Chromomycin A3 is a tricyclic antitumor compound belonging to the aureolic acid class of polyketides. It possesses structural similarities to mithramycin, another aureolic acid polyketide.

Mithramycin:

  • Compound Description: Mithramycin, similar to Chromomycin A3, is a tricyclic antitumor compound classified as an aureolic acid polyketide. It exhibits structural similarities to both Chromomycin A3 and Polyketomycin.
  • Relevance: Mithramycin and Polyketomycin share a common structural motif in their tetracyclic quinone core. This structural resemblance suggests a potential evolutionary relationship and shared biosynthetic origins between these polyketides.

Chlortetracycline:

  • Compound Description: Chlortetracycline is a tetracycline antibiotic known for its broad-spectrum antibacterial activity.
  • Relevance: While Chlortetracycline belongs to a different class of polyketides compared to Polyketomycin, it shares similarities in the structure of their KSα genes, particularly in their three-dimensional models. This similarity highlights the conserved nature of certain enzymatic domains involved in polyketide biosynthesis.

6-Methylsalicylic Acid (6-MSA):

  • Compound Description: 6-MSA serves as a precursor molecule in the biosynthesis of Polyketomycin. It undergoes enzymatic modifications, including methylation and CoA activation, to form the 3,6-dimethylsalicylic acid moiety found in Polyketomycin.
  • Relevance: 6-MSA is a direct precursor in the biosynthesis of Polyketomycin, specifically contributing to the formation of the 3,6-dimethylsalicylic acid moiety within the compound's structure.

6-Methylsalicylyl-CoA (6-MSA-CoA):

  • Compound Description: 6-MSA-CoA is an intermediate in the Polyketomycin biosynthetic pathway, formed by the CoA activation of 6-MSA. It serves as the substrate for the C-methyltransferase PokMT1.
  • Relevance: 6-MSA-CoA is a key intermediate in Polyketomycin biosynthesis, directly preceding the formation of 3,6-dimethylsalicylyl-CoA (3,6-DMSA-CoA) through the action of PokMT1.

3,6-Dimethylsalicylyl-CoA (3,6-DMSA-CoA):

  • Compound Description: 3,6-DMSA-CoA is formed from the C-methylation of 6-MSA-CoA by the enzyme PokMT1. It serves as the immediate precursor for incorporating the 3,6-dimethylsalicylic acid moiety into Polyketomycin.
  • Relevance: 3,6-DMSA-CoA is the direct precursor for the 3,6-dimethylsalicylic acid unit present in the final structure of Polyketomycin.

Leucinostatin A:

  • Compound Description: Leucinostatin A is a linear peptide antibiotic with known antimalarial activity.
  • Relevance: While structurally unrelated to Polyketomycin, Leucinostatin A was identified in a screening program alongside Polyketomycin for potential antimalarial activity. This shared context in antimalarial research highlights the diversity of natural products being investigated for therapeutic potential.

Takaokamycin (Hormaomycin):

  • Compound Description: Takaokamycin, later identified as hormaomycin, is a cyclic peptide antibiotic with potent antimalarial activity.
  • Relevance: Similar to Leucinostatin A, Takaokamycin was identified alongside Polyketomycin in a screening program for antimalarial compounds. Despite their structural differences, their shared presence in this research context underscores the exploration of diverse natural products for antimalarial drug discovery.

Foxicins A-D:

  • Compound Description: Foxicins A-D are unusual nitrogen-containing quinone derivatives produced by a mutant strain of Streptomyces diastatochromogenes Tü6028 lacking the polyketomycin biosynthetic gene pokOIV. Foxicin A acts as a siderophore, interacts with ferric ions, and exhibits weak inhibition of the Escherichia coli aerobic respiratory chain and moderate antibiotic activity.
  • Relevance: The discovery of Foxicins A-D as products of a Polyketomycin-deficient mutant suggests a potential shared biosynthetic pathway or regulatory mechanism. Their production in the absence of Polyketomycin highlights the metabolic plasticity of Streptomyces diastatochromogenes and the potential for generating novel compounds through genetic manipulation.

Properties

CAS Number

200625-47-4

Product Name

[(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[[(1S,4aS,12aR)-3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate

IUPAC Name

[(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[[(1S,4aS,12aR)-3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate

Molecular Formula

C44H48O18

Molecular Weight

864.8 g/mol

InChI

InChI=1S/C44H48O18/c1-16-9-10-17(2)33(47)28(16)41(53)62-39-21(6)59-27(15-42(39,7)54)60-24-11-12-26(58-20(24)5)61-40-36(50)30(19(4)45)37(51)44(56)38(52)31-22(14-43(40,44)55)18(3)29-32(35(31)49)23(46)13-25(57-8)34(29)48/h9-10,13,20-21,24,26-27,39-40,47,49,51,54-56H,11-12,14-15H2,1-8H3/t20-,21+,24+,26+,27+,39-,40-,42-,43-,44-/m1/s1

InChI Key

IFCBPTPGDINHLK-VSYKUZCLSA-N

SMILES

CC1C(CCC(O1)OC2C(=O)C(=C(C3(C2(CC4=C(C5=C(C(=O)C=C(C5=O)OC)C(=C4C3=O)O)C)O)O)O)C(=O)C)OC6CC(C(C(O6)C)OC(=O)C7=C(C=CC(=C7O)C)C)(C)O

Synonyms

polyketomycin

Canonical SMILES

CC1C(CCC(O1)OC2C(=O)C(=C(C3(C2(CC4=C(C5=C(C(=O)C=C(C5=O)OC)C(=C4C3=O)O)C)O)O)O)C(=O)C)OC6CC(C(C(O6)C)OC(=O)C7=C(C=CC(=C7O)C)C)(C)O

Isomeric SMILES

C[C@@H]1[C@H](CC[C@@H](O1)O[C@@H]2C(=O)C(=C([C@@]3([C@]2(CC4=C(C5=C(C(=O)C=C(C5=O)OC)C(=C4C3=O)O)C)O)O)O)C(=O)C)O[C@H]6C[C@@]([C@@H]([C@@H](O6)C)OC(=O)C7=C(C=CC(=C7O)C)C)(C)O

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